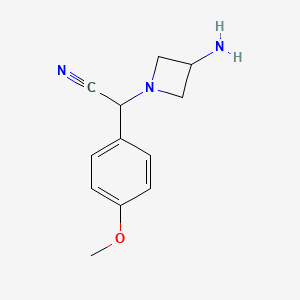
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a dimethylamino group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine typically involves the enamination of pyridine derivatives. One common method is the reaction of 2-amino-3-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Cycloaddition: Reagents like azides or nitrile oxides are often employed.
Major Products Formed
Oxidation: 6-(2-(Amino)vinyl)-3-nitropyridin-2-amine.
Substitution: Various substituted pyridine derivatives.
Cycloaddition: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)vinyl)-4H-pyran-4-one: A similar compound with a pyran ring instead of a pyridine ring.
7-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile: Another compound with a pyrazolo[1,5-a]pyrimidine scaffold
Uniqueness
6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N4O2 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
6-[(E)-2-(dimethylamino)ethenyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H12N4O2/c1-12(2)6-5-7-3-4-8(13(14)15)9(10)11-7/h3-6H,1-2H3,(H2,10,11)/b6-5+ |
InChI Key |
PMLPGMJIXUVUIF-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=NC(=C(C=C1)[N+](=O)[O-])N |
Canonical SMILES |
CN(C)C=CC1=NC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


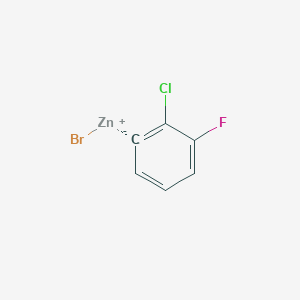
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
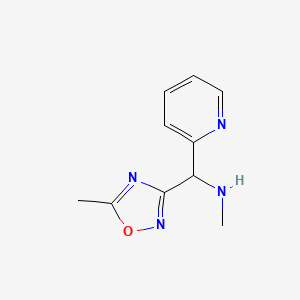
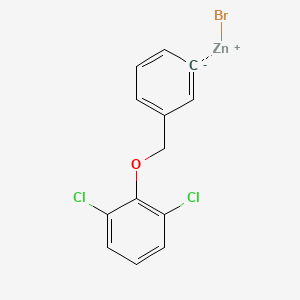
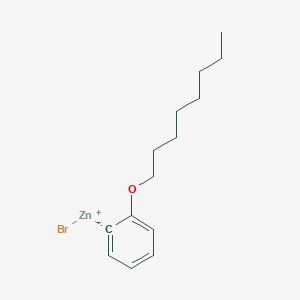
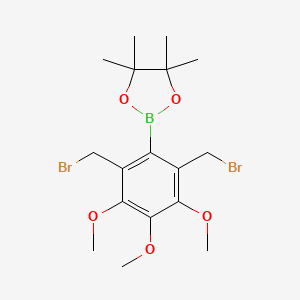
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

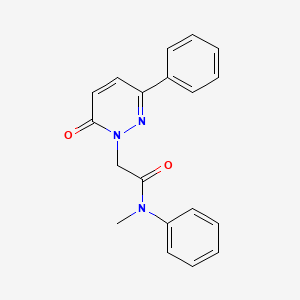
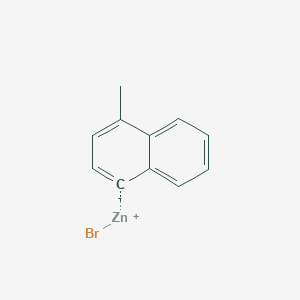
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
